
tert-Butyl 4-(4-guanidinophenyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-carbamimidamidophenyl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, aiding in the discovery of new drugs.
Medicine
In medicinal chemistry, tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes involved in various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-cyclopropylcarbamoyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate is unique due to the presence of the carbamimidamidophenyl group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s binding affinity to certain biological targets, making it a valuable molecule in drug discovery and development.
Eigenschaften
Molekularformel |
C17H26N4O2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
tert-butyl 4-[4-(diaminomethylideneamino)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N4O2/c1-17(2,3)23-16(22)21-10-8-13(9-11-21)12-4-6-14(7-5-12)20-15(18)19/h4-7,13H,8-11H2,1-3H3,(H4,18,19,20) |
InChI-Schlüssel |
UOQJCHRDRKEGCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


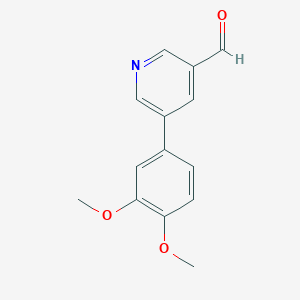
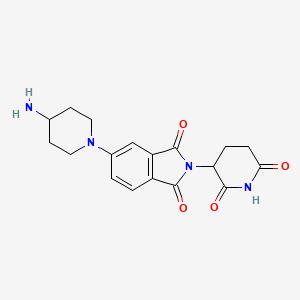


![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)

![6-Thia-9-azaspiro[4.5]decane](/img/structure/B13484037.png)
![tert-butyl N-[1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13484039.png)
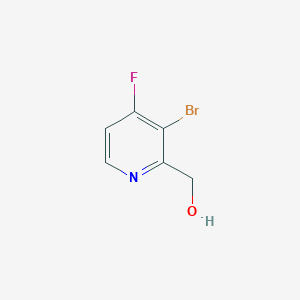
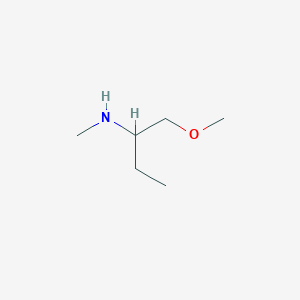
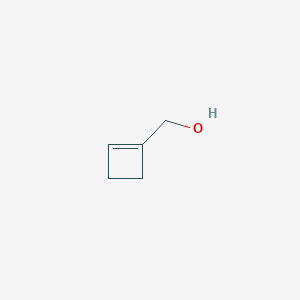
amino}acetate](/img/structure/B13484070.png)
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
